molecular formula C19H18ClF3N2O4 B11613701 ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

Cat. No.: B11613701
M. Wt: 430.8 g/mol
InChI Key: DZEUPSZTHMPXLG-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chlorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-bromophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
  • Ethyl 2-[(3-fluorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate
  • Ethyl 2-[(3-methylphenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate

Uniqueness

Ethyl 2-[(3-chlorophenyl)amino]-3,3,3-trifluoro-N-[(4-methoxyphenyl)carbonyl]alaninate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18ClF3N2O4

Molecular Weight

430.8 g/mol

IUPAC Name

ethyl 2-(3-chloroanilino)-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate

InChI

InChI=1S/C19H18ClF3N2O4/c1-3-29-17(27)18(19(21,22)23,24-14-6-4-5-13(20)11-14)25-16(26)12-7-9-15(28-2)10-8-12/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

DZEUPSZTHMPXLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC(=CC=C1)Cl)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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